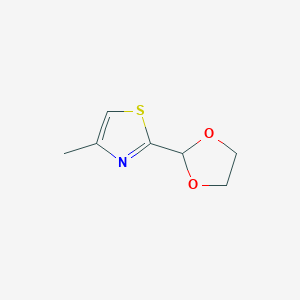

2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole

Description

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)7-9-2-3-10-7/h4,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIFONCVHDMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a thiazole derivative with a dioxolane precursor. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated thiazole derivatives with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis and Chemical Properties

2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole can be synthesized through various methods involving the reaction of thiazole derivatives with dioxolanes. The synthesis often utilizes multicomponent reactions that enhance yield and reduce reaction times. For instance, the combination of thiazole derivatives with 1,3-dioxolane in the presence of a catalyst has been shown to produce the desired compound effectively .

Antimicrobial Properties

One of the most significant applications of this compound is its antimicrobial activity. Studies have demonstrated that derivatives of this compound exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action is believed to involve interference with bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .

Antitubercular Activity

Recent research highlighted the antitubercular efficacy of compounds derived from this compound. Notably, a series of pyrazolyl derivatives incorporating this structure showed significant inhibition against M. tuberculosis with minimal inhibitory concentrations (MIC) as low as 12.5 μg/mL. Molecular docking studies indicated that these compounds effectively bind to the active site of key enzymes involved in mycolic acid biosynthesis .

Pharmaceutical Applications

The pharmaceutical industry is actively exploring this compound for its potential as an intermediate in drug synthesis. It serves as a building block for developing new antitubercular agents and other therapeutic compounds. The versatility of this compound allows for modifications that can enhance bioactivity and selectivity towards specific pathogens .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In one study, researchers synthesized a series of thiazole derivatives featuring the dioxolane moiety. These compounds were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited strong antibacterial activity with low cytotoxicity towards mammalian cells .

Case Study 2: Molecular Docking Studies

Another study utilized molecular docking to assess the interaction between synthesized thiazole derivatives and the enzyme InhA from M. tuberculosis. The docking scores suggested that certain modifications to the thiazole structure could significantly enhance binding affinity and thus improve antitubercular potency .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole (CAS 2095410-24-3)

- Molecular Formula: C$7$H$8$BrNO$_2$S (derived from ).

- Applications : Used in life science research; bromine substitution may enable further functionalization via Suzuki-Miyaura couplings .

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic Acid (CAS 5458-04-8)

- Molecular Formula: C$7$H$7$NO$_4$S ().

- Key Differences : Carboxylic acid group at position 2 enhances hydrophilicity and enables conjugation with amines or alcohols.

- Applications: Potential building block for peptidomimetics or metal-organic frameworks .

2-Methyl-4-(1-methylethyl)-1,3-thiazole (CAS 32272-52-9)

- Molecular Formula : C$7$H${11}$NS ().

- Key Differences : Lacks the dioxolane ring; isopropyl group at position 4 increases steric bulk, reducing solubility but enhancing volatility.

- Applications : Likely used in flavor/fragrance industries due to structural simplicity and volatility .

Difenoconazole (CAS 119446-68-3)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole | ~187.2* | Moderate (lipophilic) | Not reported | Methyl, dioxolane |

| 5-Bromo derivative (CAS 2095410-24-3) | 266.1 | Low | Not reported | Bromine, methyl, dioxolane |

| 4-Dioxolane-2-carboxylic acid (CAS 5458-04-8) | 213.2 | High (polar) | Not reported | Carboxylic acid, dioxolane |

| 2-Methyl-4-isopropylthiazole (CAS 32272-52-9) | 141.2 | Low (hydrophobic) | Not reported | Methyl, isopropyl |

| Difenoconazole | 406.3 | Low | 82–83 | Chlorophenyl, triazole, dioxolane |

*Calculated based on molecular formula.

Biological Activity

2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential across various diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiazole derivatives. The introduction of the dioxolane moiety is achieved through specific reduction and cyclization reactions. For example, one synthetic route involves the reaction of 2-bromo-thiazole with a dioxolane precursor under acidic conditions to yield the target compound .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds containing thiazole rings have shown significant inhibition against various cancer cell lines. In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The mechanism often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. The biological evaluation of this compound against various bacterial strains indicated significant antibacterial activity. The compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory and Analgesic Effects

Research has shown that thiazoles can modulate inflammatory pathways. In particular, this compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation and pain signaling. In vivo studies have demonstrated its potential as an anti-inflammatory agent in models of acute inflammation .

Case Studies

A notable study investigated the effects of this compound in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased cell proliferation markers and increased apoptosis in tumor tissues .

Another case study focused on the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth but also enhanced the activity of conventional antibiotics when used in combination therapies .

The biological activities of this compound can be attributed to its ability to interact with various biomolecular targets:

Q & A

Q. What are the established synthetic routes for 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole?

The compound is typically synthesized via cyclization reactions involving thiosemicarbazides or hydrazine derivatives. For example, refluxing α-bromo ketones with thioamides in ethanol-chloroform mixtures (1:1 v/v) under acidic conditions (e.g., acetic acid) yields thiazole derivatives. Purification often involves column chromatography using neutral alumina and solvents like benzene-ethyl acetate (9:1 v/v) . Alternative routes include condensation of substituted benzaldehydes with amino-triazoles in absolute ethanol with glacial acetic acid catalysis .

Q. How is structural characterization performed for this compound and its derivatives?

Structural elucidation relies on:

- Spectroscopy : IR for functional groups (e.g., C=O, N-H stretches) and NMR (¹H/¹³C) for regiochemical assignments. For example, ¹H NMR of ethyl 2-[2-(2,4-diphenyl-3-azabicyclo derivatives shows distinct signals for methyl groups at δ 1.3–1.5 ppm .

- X-ray crystallography : To resolve stereochemistry and hydrogen-bonding networks. The piperidine ring in related bicyclic thiazoles adopts a chair conformation, with phenyl rings forming dihedral angles of ~40.7° .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of thiazole derivatives, and how are they addressed?

Key challenges include disordered solvent molecules (e.g., dimethylformamide) and split positions in flexible groups (e.g., ethyl moieties). SHELXL97 software is used to model disorder with occupancy ratios (e.g., 0.66:0.34) and refine anisotropic displacement parameters. Hydrogen bonds (N–H⋯O, C–H⋯O) are critical for stabilizing crystal packing along specific crystallographic axes (e.g., [100] direction) . R factors below 0.055 and wR(F²) < 0.154 are achievable with high-resolution data .

Q. How do molecular docking studies inform the biological potential of thiazole derivatives?

Docking against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) predicts binding modes and antifungal activity. For example, derivatives with electron-withdrawing groups (e.g., 4-bromophenyl) show enhanced binding affinity due to hydrophobic interactions in the active site . Computational workflows include energy minimization with force fields (e.g., AMBER) and scoring functions (e.g., AutoDock Vina) to rank ligand poses .

Q. How can conflicting synthetic yields be resolved through experimental design?

Discrepancies in yields (e.g., 65% vs. lower values) often stem from reaction conditions:

- Solvent polarity : DMSO increases reaction rates but may promote side reactions .

- Catalyst choice : Sodium acetate vs. stronger bases (e.g., NaH) affects cyclization efficiency . Systematic optimization via Design of Experiments (DoE) can identify critical factors (temperature, stoichiometry) and reduce byproduct formation .

Q. What strategies improve the regioselectivity of thiazole-forming reactions?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .

- Green bromination : Using ionic liquids (e.g., [BMIM]Br) enhances α-bromination efficiency of ketones, a key step in ketal formation .

- Chiral auxiliaries : (S)-tert-butoxycarbonyl oxazolidinones direct asymmetric synthesis, achieving enantiomeric excess >95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.